Dobutamine hydrochloride
Overview
Description
Dobutamine hydrochloride is a synthetic catecholamine and a direct-acting inotropic agent primarily used in the treatment of acute but potentially reversible heart failure, such as that which occurs during cardiac surgery or in cases of septic or cardiogenic shock . It is also used in certain types of cardiac stress tests . This compound works by stimulating the beta-1 adrenergic receptors of the heart, leading to increased myocardial contractility and stroke volume, which results in increased cardiac output .
Mechanism of Action
Target of Action
Dobutamine hydrochloride primarily targets the beta-1 adrenergic receptors of the heart . These receptors play a crucial role in the regulation of heart function, including heart rate and contractility .
Mode of Action
This compound acts as a beta-1 agonist , directly stimulating the beta-1 receptors of the heart . This stimulation increases myocardial contractility and stroke volume, leading to an increase in cardiac output . It’s worth noting that Dobutamine has negligible effects on beta-2 or alpha receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the beta-adrenergic signaling pathway . By stimulating the beta-1 adrenergic receptors, Dobutamine enhances the contractility of the heart muscle, thereby increasing cardiac output .
Pharmacokinetics
This compound exhibits rapid onset of action, with effects generally seen within 2 to 10 minutes . It is metabolized in the liver and other tissues, and the metabolites are excreted in the urine . The elimination half-life of Dobutamine is approximately 2 minutes , indicating that it is rapidly cleared from the body.
Result of Action
The primary result of this compound’s action is an increase in cardiac output . This is achieved through increased myocardial contractility and stroke volume, without significantly affecting heart rate . This makes Dobutamine particularly useful in the treatment of conditions such as cardiac decompensation and severe heart failure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy and stability. Additionally, individual patient characteristics, such as age, health status, and the presence of other medical conditions, can also affect the drug’s action. It’s important to note that Dobutamine is generally administered short term, although it may be used for longer periods to relieve symptoms of heart failure in patients awaiting heart transplantation .
Biochemical Analysis
Biochemical Properties
Dobutamine hydrochloride primarily interacts with beta-1 adrenergic receptors, leading to increased myocardial contractility . It also has mild alpha-1 and beta-2 adrenergic effects . The stimulation of beta-1 adrenergic receptors increases the strength of the heart’s contractions, leading to a positive inotropic effect .
Cellular Effects
This compound influences cell function by primarily acting on the beta-1 adrenoceptors of the heart, increasing contractility and cardiac output . It produces comparatively mild chronotropic, hypertensive, arrhythmogenic, and vasodilative effects . It does not cause the release of endogenous norepinephrine .
Molecular Mechanism
The molecular mechanism of this compound involves the direct stimulation of beta-1 receptors of the heart . This stimulation increases myocardial contractility and stroke volume, resulting in increased cardiac output .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has a rapid onset of action, generally seen within 2 minutes . It has a short half-life of two minutes , indicating that its effects are quickly reversible upon discontinuation. The principal routes of metabolism are methylation of the catechol and conjugation .
Dosage Effects in Animal Models
In animal models, the dosage of this compound can vary depending on the desired effect. For instance, in dogs, the lower end of the dose range is 2.5–5 μg/kg/min, and higher-end dose ranges up to 20 μg/kg/min have been reported . Adverse effects such as tachycardia and arrhythmia are commonly seen at doses >10 μg/kg/min .
Metabolic Pathways
This compound is metabolized in the liver and other tissues by catechol-O-methyltransferase (COMT) and then conjugated . The major excretion products in human urine are the conjugates of Dobutamine and 3-O-methyl Dobutamine .
Transport and Distribution
This compound is administered intravenously and distributed throughout the body with a small volume of distribution . It is metabolized in the liver and other tissues, and its metabolites are excreted in the urine .
Subcellular Localization
As a synthetic catecholamine, this compound primarily acts on the beta-1 adrenoceptors located on the cell membrane of cardiac cells . Its action on these receptors leads to increased myocardial contractility and cardiac output .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dobutamine hydrochloride involves several steps. One common method includes the reaction of anisyl acetone with 3,4-dimethoxy phenethylamine in the presence of a catalyst and an acid or acid hydrogenation donor . The reaction is carried out in an organic solvent at a temperature of 30-40°C for 1-5 hours . The intermediate product is then demethylated under the action of a Lewis acid at 10-20°C and subsequently salified in concentrated hydrochloric acid to obtain this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as crystallization, filtration, and vacuum drying to obtain this compound in its purest form .
Chemical Reactions Analysis
Types of Reactions: Dobutamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Dobutamine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Dopamine: Like dobutamine hydrochloride, dopamine is a catecholamine with inotropic effects.
Milrinone: Milrinone is a phosphodiesterase inhibitor with inotropic and vasodilatory effects.
Uniqueness of this compound: this compound is unique in its selective stimulation of beta-1 adrenergic receptors, which allows it to increase cardiac contractility without significantly affecting heart rate or vascular resistance . This selectivity makes it particularly useful in managing acute heart failure and performing cardiac stress tests .
Properties
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKADKWNRWCIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964383 | |
Record name | DL-Dobutamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49745-95-1, 52663-81-7 | |
Record name | Dobutamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49745-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dobutamine hydrochloride [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dobutamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Dobutamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-[[3-(p-hydroxyphenyl)-1-methylpropyl]amino]ethyl]pyrocatechol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOBUTAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WR771DJXV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dobutamine hydrochloride?
A1: this compound primarily acts as a β₁-adrenergic receptor agonist. [, ] While it also interacts with β₂ and α₁-adrenergic receptors, its affinity for β₁ receptors is significantly higher, leading to its characteristic inotropic and chronotropic effects. [, ]
Q2: What are the downstream effects of this compound binding to β₁-adrenergic receptors?
A2: Upon binding to β₁-adrenergic receptors, this compound stimulates the production of cyclic adenosine monophosphate (cAMP). [] Increased cAMP levels activate protein kinase A, leading to phosphorylation of various proteins involved in myocardial contractility, including calcium channels. [] This results in increased intracellular calcium concentrations, enhancing the force and rate of cardiac muscle contraction. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C₁₈H₂₃NO₃·HCl, and its molecular weight is 337.85 g/mol. [, ]
Q4: Does the research discuss any catalytic properties of this compound?
A4: The provided research focuses primarily on the pharmacological properties of this compound. No catalytic properties or applications are discussed within these studies.
Q5: Is there any information on computational chemistry studies, SAR analysis, or formulation strategies for this compound within the provided research?
A5: While the research highlights the importance of this compound's structure for its activity, specific details regarding computational chemistry studies, detailed SAR analysis, or advanced formulation strategies are not elaborated upon in the provided papers.
Q6: How is this compound administered, and what is its typical route of elimination?
A8: this compound is primarily administered intravenously due to its poor oral bioavailability. [, ] It undergoes rapid metabolism, primarily by conjugation and methylation in the liver and other tissues. [] Elimination occurs primarily through urine, with metabolites accounting for the majority of excreted compounds. []
Q7: What are the primary applications of this compound in clinical settings?
A9: this compound is frequently used in intensive care settings for short-term management of heart failure, particularly in cases of cardiogenic shock. [, , ] Its ability to increase cardiac output and improve tissue perfusion makes it valuable in these critical situations. [, ]
Q8: Does this compound exhibit any antibacterial activity?
A10: While primarily known for its cardiovascular effects, in vitro studies surprisingly show that this compound possesses inhibitory action against a range of gram-positive and gram-negative bacteria. [] Further investigation is needed to determine its clinical relevance as a potential antibacterial agent.
Q9: Does the research discuss any resistance mechanisms to this compound?
A9: The provided studies primarily focus on this compound's pharmacological actions and do not delve into potential resistance mechanisms.
Q10: Does the available research provide information about the toxicity profile, drug delivery strategies, or biomarkers related to this compound treatment?
A10: The primary focus of the provided research is on the therapeutic applications and analytical methods for this compound. Specific details on its toxicology, targeted drug delivery approaches, or associated biomarkers are not extensively addressed in these studies.
Q11: What analytical techniques are commonly employed for the quantification of this compound?
A13: High-performance liquid chromatography (HPLC) is widely used for the determination of this compound in pharmaceutical preparations and biological samples. [, , , , ] Various HPLC methods, including reversed-phase, ion-pair, and hydrophilic interaction chromatography, have been developed and validated for this purpose. [, , ]
Q12: What other analytical methods are available for the detection of this compound?
A12: Besides HPLC, several other analytical methods have been explored for this compound analysis. These include:
- Spectrophotometry: Colorimetric methods utilizing reagents like thiosemicarbazide [] and 3-methylbenzothiazolin-2-one hydrazone [] offer simple and cost-effective alternatives for quantifying this compound.
- Spectrofluorimetry: A highly sensitive method based on the inhibitory effect of this compound on the hemoglobin-catalyzed reaction between hydrogen peroxide and L-tyrosine has been developed. []
- Chemiluminescence: Methods based on the enhancement or inhibition of chemiluminescence reactions have shown promise for sensitive this compound detection. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS proves valuable for analyzing volatile impurities, including genotoxic impurities like 2-bromopropane, in this compound samples. [, ]
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